molecular formula C15H18N2O4S B4507991 4-methoxy-N-(5-methyl-3-isoxazolyl)-5,6,7,8-tetrahydro-1-naphthalenesulfonamide

4-methoxy-N-(5-methyl-3-isoxazolyl)-5,6,7,8-tetrahydro-1-naphthalenesulfonamide

Cat. No.: B4507991
M. Wt: 322.4 g/mol
InChI Key: QCGUAUQRXXTSNL-UHFFFAOYSA-N
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Description

4-methoxy-N-(5-methyl-3-isoxazolyl)-5,6,7,8-tetrahydro-1-naphthalenesulfonamide is a useful research compound. Its molecular formula is C15H18N2O4S and its molecular weight is 322.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 322.09872823 g/mol and the complexity rating of the compound is 478. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Protein Kinase Inhibition

Isoquinolinesulfonamides, including naphthalenesulfonamide derivatives, have been identified as novel and potent inhibitors of cyclic nucleotide-dependent protein kinases and protein kinase C. These compounds exhibit selective inhibition towards certain protein kinases, significantly affecting cAMP-dependent, cGMP-dependent, and Ca2+-phospholipid-dependent protein kinases. Their inhibitory action suggests potential applications in studying signal transduction pathways and developing therapeutic agents targeting these kinases (Hidaka, Inagaki, Kawamoto, & Sasaki, 1984).

Neuropeptide Y Receptor Antagonism

Research on novel 6-methoxybenzo[a]cycloheptene derivatives has led to the discovery of potent neuropeptide Y Y5 receptor antagonists. Modifications of the naphthalenesulfonamide moiety to increase potencies have yielded compounds with high affinities for Y5 receptors, indicating potential applications in obesity and metabolic disorder treatments, despite challenges related to brain permeability (Itani, Ito, Sakata, Hatakeyama, Oohashi, & Satoh, 2002).

Photodynamic Therapy for Cancer Treatment

A study on zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups containing Schiff base has shown these compounds to exhibit high singlet oxygen quantum yield. Their photophysical and photochemical properties make them excellent candidates for Type II photosensitizers in photodynamic therapy, offering a promising approach for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Endothelin-A Receptor Antagonism

The synthesis and biological evaluation of 5-(dimethylamino)-N-pyridyl-, -N-pyrimidinyl-, -N-pyridazinyl-, and -N-pyrazinyl-1-naphthalenesulfonamides have led to the discovery of potent, ETA-selective endothelin-A receptor antagonists. These compounds, particularly those with pyrazine heterocycles, have shown significant oral efficacy in inhibiting the pressor response in normotensive rats, suggesting potential for treating cardiovascular diseases (Bradbury, Bath, Butlin, Dennis, Heys, Hunt, James, Mortlock, Sumner, Tang, Telford, Whiting, & Wilson, 1997).

Properties

IUPAC Name

4-methoxy-N-(5-methyl-1,2-oxazol-3-yl)-5,6,7,8-tetrahydronaphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c1-10-9-15(16-21-10)17-22(18,19)14-8-7-13(20-2)11-5-3-4-6-12(11)14/h7-9H,3-6H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGUAUQRXXTSNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=C3CCCCC3=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methoxy-N-(5-methyl-3-isoxazolyl)-5,6,7,8-tetrahydro-1-naphthalenesulfonamide
Reactant of Route 2
4-methoxy-N-(5-methyl-3-isoxazolyl)-5,6,7,8-tetrahydro-1-naphthalenesulfonamide
Reactant of Route 3
4-methoxy-N-(5-methyl-3-isoxazolyl)-5,6,7,8-tetrahydro-1-naphthalenesulfonamide
Reactant of Route 4
4-methoxy-N-(5-methyl-3-isoxazolyl)-5,6,7,8-tetrahydro-1-naphthalenesulfonamide
Reactant of Route 5
4-methoxy-N-(5-methyl-3-isoxazolyl)-5,6,7,8-tetrahydro-1-naphthalenesulfonamide
Reactant of Route 6
4-methoxy-N-(5-methyl-3-isoxazolyl)-5,6,7,8-tetrahydro-1-naphthalenesulfonamide

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